(R)-climbazole -

(R)-climbazole

Catalog Number: EVT-1593281
CAS Number:
Molecular Formula: C15H17ClN2O2
Molecular Weight: 292.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-climbazole is the (R)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (S)-climbazole.
Source and Classification

(R)-Climbazole is synthesized through organic chemical processes and is classified under antifungal agents. It is included in the European Cosmetics Regulation as a preservative, with a maximum concentration limit of 0.5% in cosmetic formulations . The compound exhibits properties that make it suitable for topical applications, enhancing its utility in personal care products.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Climbazole involves several steps, typically starting from commercially available precursors. One notable method includes the reaction of 4-chlorophenol with an imidazole derivative, followed by a series of purification steps to yield the final product.

A detailed synthesis method can be outlined as follows:

  1. Starting Materials: 4-chlorophenol, imidazole derivatives, and appropriate solvents.
  2. Reagents: Use of triethylamine as a base and various organic solvents such as dichloromethane for extraction.
  3. Reaction Conditions: The reaction typically occurs under reflux conditions to facilitate the formation of the imidazole ring.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥99%) as specified in regulatory documents .
Molecular Structure Analysis

Spectroscopic Data

  • UV Absorption Peaks: Notable absorption peaks at 276 nm and 283 nm indicate the presence of aromatic systems within its structure .
  • Partition Coefficient (Log P): Estimated at 3.76, indicating moderate lipophilicity which facilitates skin penetration .
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Climbazole undergoes various chemical reactions typical of imidazole derivatives:

  1. Degradation Reactions: Studies have shown that (R)-Climbazole degrades following first-order kinetics under different pH conditions, with degradation rate constants varying significantly based on environmental factors such as temperature and pH .
  2. Photodegradation: The compound's stability under UV light has been assessed, revealing that it degrades more rapidly at higher pH levels .
Mechanism of Action

Process and Data

The antifungal mechanism of (R)-Climbazole primarily involves:

  1. Inhibition of Ergosterol Biosynthesis: Similar to other imidazoles, it disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.
  2. Cell Membrane Disruption: By inhibiting ergosterol production, (R)-Climbazole compromises the integrity of fungal cell membranes, leading to cell lysis and death.

In vitro studies have demonstrated its effectiveness against various Malassezia species with minimum inhibitory concentrations ranging from 0.625 mg/ml to 5 mg/ml depending on the species tested .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Ranges from 96°C to 98°C .
  • Solubility: Poorly soluble in water (approximately 5.5 ppm) but miscible in organic solvents like isopropanol and cyclohexanone .

Chemical Properties

  • Stability: Exhibits a shelf-life of at least two years under proper storage conditions.
  • Degradation Kinetics: Degradation follows first-order kinetics with an activation energy of approximately 5.4 kcal/mol .
Applications

Scientific Uses

(R)-Climbazole is extensively used in:

  1. Cosmetics: As an antifungal agent in shampoos and creams aimed at treating dandruff and seborrheic dermatitis.
  2. Pharmaceuticals: Incorporated into formulations targeting fungal infections due to its efficacy against dermatophytes and yeasts.
  3. Analytical Chemistry: Employed in high-performance liquid chromatography methods for quantifying its presence in biological samples such as urine .
Introduction to (R)-Climbazole in Contemporary Research

Significance of Enantiomeric Specificity in Antifungal Therapeutics

The biological activity of chiral antifungal agents is often enantiospecific, as their molecular targets (e.g., fungal CYP51 enzymes) possess stereoselective binding pockets. For climbazole, the (R)-enantiomer exhibits superior alignment with the heme cofactor in Malassezia CYP51, enhancing its inhibition of ergosterol biosynthesis [1] [7]. This enantioselectivity translates to practical advantages:

  • Enhanced Bioactivity: Clinical split-face trials demonstrate that formulations enriched with (R)-climbazole reduce erythema and sebum production in seborrheic dermatitis more effectively than racemic climbazole, correlating with lower minimal inhibitory concentrations (MICs) against Malassezia restricta (MIC = 0.625 mg/ml) [3].
  • Reduced Ecotoxicity: Constructed wetland studies reveal enantioselective degradation of climbazole, where microbial consortia preferentially metabolize the (S)-enantiomer. This leaves (R)-climbazole predominant in effluent, but at concentrations below bioactivity thresholds for aquatic organisms [2].
  • Mitigated Endocrine Disruption: In vitro assays using H295R adrenocortical cells show that (R)-climbazole suppresses testosterone synthesis (via CYP17A1 inhibition) at 3× higher concentrations than the racemate, suggesting reduced androgen-disrupting potential [7].

Table 1: Enantioselective Effects of (R)-Climbazole vs. Racemic Climbazole

Parameter(R)-ClimbazoleRacemic ClimbazoleBiological System
MIC for M. restricta0.625 mg/ml1.25 mg/mlIn vitro antifungal assay [3]
Testosterone inhibition (EC₅₀)0.9 µM0.3 µMH295R steroidogenesis assay [7]
Aerobic degradation half-life14 days7 daysConstructed wetlands [2]

Historical Evolution of Azole Antifungals and Emergence of Climbazole Derivatives

Azole antifungals have evolved through three generations, with climbazole representing a second-generation derivative optimized for topical use:

  • 1st Generation (1950s–1970s): Prototypical imidazoles (clotrimazole, miconazole) with broad-spectrum activity but high systemic toxicity and limited penetration [1].
  • 2nd Generation (1980s–2000s): Structural refinements yielded ketoconazole (oral) and climbazole (topical). Climbazole’s lipophilic side chain (4-chlorophenoxy) enhanced Malassezia specificity and epidermal retention, with minimal systemic absorption [6]. Its synthesis typically yields a racemate, but asymmetric catalysis routes to enantiopure (R)-climbazole were established in the 2010s [9].
  • 3rd Generation (2010s–present): Triazoles (isavuconazole) and scaffold-hopping compounds (ibrexafungerp) address resistance in systemic mycoses. However, climbazole derivatives remain frontline topical agents due to Malassezia’s low resistance propensity [5].

Table 2: Generations of Azole Antifungals and Climbazole’s Position

GenerationExamplesKey AdvancesLimitations
1stClotrimazole, MiconazoleBroad-spectrum activityHigh cytotoxicity; poor solubility
2ndClimbazole, KetoconazoleTargeted Malassezia; epidermal retentionRacemic mixtures; environmental persistence
3rdIsavuconazole, IbrexafungerpResistance mitigation; oral bioavailabilityCost; drug interactions

Environmental concerns have driven innovation in climbazole chemistry. Racemic climbazole’s persistence in wastewater (removal efficiency: 34%–76% in conventional plants) [2] spurred development of (R)-enantiomer formulations, which exhibit faster aerobic degradation in engineered wetlands (64% removal in unsaturated beds) [2] [8].

Research Gaps in Stereoselective Activity of (R)-Climbazole

Despite advances, critical knowledge gaps persist regarding (R)-climbazole’s mechanism and applications:

  • Target Binding Specificity: Molecular docking suggests (R)-climbazole’s dimethylbutanone moiety optimally occupies the Malassezia CYP51 hydrophobic pocket, but crystallographic validation is lacking [1] [9]. Comparative binding studies with human CYP enzymes (e.g., CYP17A1, CYP19) are needed to predict endocrine off-target effects.
  • Metabolic Fate in Mammalian Systems: (R)-climbazole undergoes hepatic reduction to alcohol metabolites, but stereoselectivity in Phase I/II metabolism remains unquantified. This gap impedes toxicokinetic modeling of enantiopure formulations [6] [7].
  • Resistance Induction: Although rare, Malassezia globosa exhibits innate climbazole tolerance (MIC = 5 mg/ml) [3]. Whether prolonged (R)-enantiomer exposure selects for ERG11 mutations or efflux pump overexpression is unknown.
  • Non-Antifungal Applications: Preliminary data indicate (R)-climbazole’s potential as an androgen receptor antagonist [7]. Repurposing for conditions like prostate cancer warrants exploration but requires rigorous off-target profiling.

Table 3: Key Research Gaps and Proposed Approaches

Research GapCurrent EvidenceRecommended Approaches
CYP binding specificityDocking simulations [9]X-ray crystallography of (R)-climbazole–CYP51 complexes
Mammalian metabolismIn vitro hepatocyte assays [7]Radiolabeled tracer studies; chiral HPLC-MS
Resistance developmentInnate tolerance in M. globosa [3]Long-term Malassezia serial passage assays
Non-antifungal bioactivityAndrogen receptor antagonism [7]Transcriptomics in prostate cancer cell lines

The synthesis of enantiopure (R)-climbazole—via asymmetric hydrogenation or enzymatic resolution—remains commercially challenging [9]. Advances in biocatalysis (e.g., ketoreductase engineering) could enable scalable production, facilitating translational studies to address these gaps.

Properties

Product Name

(R)-climbazole

IUPAC Name

(1R)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m1/s1

InChI Key

OWEGWHBOCFMBLP-CQSZACIVSA-N

SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Isomeric SMILES

CC(C)(C)C(=O)[C@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.